2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a piperazine ring substituted with a dichlorobenzoyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,5-dichlorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Thiophene Ring: The thiophene ring is then introduced through a coupling reaction. This can be done by reacting the piperazine derivative with a thiophene-containing reagent under appropriate conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group to form the ethan-1-ol moiety. This can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and equipment. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dichlorobenzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the dichlorobenzoyl group would yield a benzyl derivative.
Scientific Research Applications
2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor antagonist or agonist.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-ol: This compound has a similar piperazine structure but with a methoxyphenyl group instead of a dichlorobenzoyl group.
4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound features a similar piperazine and thiophene structure but with different substituents.
Uniqueness
2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is unique due to the presence of both the dichlorobenzoyl and thiophene groups, which may confer distinct biological activities and chemical properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S.ClH/c18-12-3-4-14(19)13(10-12)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16;/h1-4,9-10,15,22H,5-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQCIDUVNZIEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.